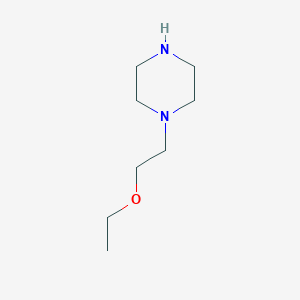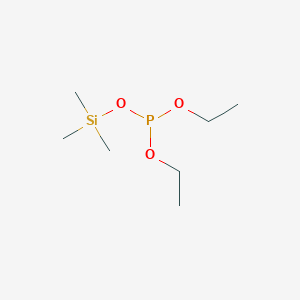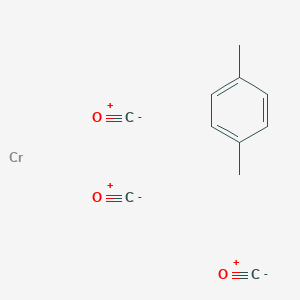
Dysprosium(III) sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysprosium(III) sulfate, also known as this compound, is a chemical compound with the formula Dy₂(SO₄)₃. It is a moderately water and acid-soluble source of dysprosium, a rare earth element. Dysprosium compounds are known for their unique magnetic and luminescent properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dysprosium(III) sulfate can be synthesized through the reaction of dysprosium oxide (Dy₂O₃) with sulfuric acid (H₂SO₄). The reaction typically occurs under controlled conditions to ensure the complete dissolution of the oxide and formation of the sulfate: [ \text{Dy}_2\text{O}_3 + 3\text{H}_2\text{SO}_4 \rightarrow \text{Dy}_2(\text{SO}_4)_3 + 3\text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of didysprosium trisulphate involves similar chemical reactions but on a larger scale. The process includes the purification of dysprosium oxide, followed by its reaction with sulfuric acid in large reactors. The resulting solution is then evaporated to obtain the crystalline form of didysprosium trisulphate .
Chemical Reactions Analysis
Types of Reactions: Dysprosium(III) sulfate undergoes various chemical reactions, including:
Oxidation: When heated in the presence of oxygen, it can form dysprosium oxide.
Reduction: It can be reduced to elemental dysprosium using strong reducing agents.
Substitution: It can react with other sulfates or chlorides to form different dysprosium compounds.
Common Reagents and Conditions:
Oxidation: Requires heating in the presence of oxygen.
Reduction: Involves the use of reducing agents like hydrogen gas or lithium aluminum hydride.
Substitution: Typically occurs in aqueous solutions with other sulfate or chloride salts.
Major Products Formed:
Oxidation: Dysprosium oxide (Dy₂O₃)
Reduction: Elemental dysprosium (Dy)
Substitution: Various dysprosium salts, depending on the reactants used.
Scientific Research Applications
Dysprosium(III) sulfate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other dysprosium compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological imaging due to its luminescent properties.
Medicine: Explored for its potential in magnetic resonance imaging (MRI) contrast agents.
Industry: Utilized in the production of high-performance magnets, particularly in the manufacturing of neodymium-iron-boron (NdFeB) magnets, which are essential in various electronic devices
Mechanism of Action
The mechanism by which didysprosium trisulphate exerts its effects is primarily related to its magnetic and luminescent properties. Dysprosium ions (Dy³⁺) have a high magnetic moment, which makes them useful in magnetic applications. The compound’s luminescence is due to the electronic transitions within the dysprosium ions, which can be tuned by modifying the chemical environment around the ions .
Comparison with Similar Compounds
Dysprosium Carbonate (Dy₂(CO₃)₃): Similar in terms of solubility and reactivity but used more in ceramics and glass manufacturing.
Dysprosium Oxide (Dy₂O₃): Primarily used in high-temperature applications and as a catalyst.
Dysprosium Chloride (DyCl₃): Used in the preparation of dysprosium metal and in various chemical syntheses.
Uniqueness: Dysprosium(III) sulfate is unique due to its combination of moderate solubility, magnetic properties, and luminescence. These characteristics make it particularly valuable in applications requiring both magnetic and optical functionalities .
Properties
CAS No. |
14373-91-2 |
|---|---|
Molecular Formula |
DyH2O4S |
Molecular Weight |
260.58 g/mol |
IUPAC Name |
dysprosium;sulfuric acid |
InChI |
InChI=1S/Dy.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |
InChI Key |
CMRXFLGFLWZYHT-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Dy+3].[Dy+3] |
Canonical SMILES |
OS(=O)(=O)O.[Dy] |
Key on ui other cas no. |
14373-91-2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one](/img/structure/B78952.png)









